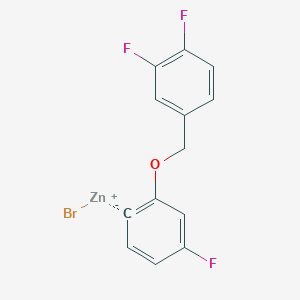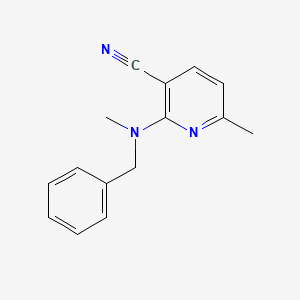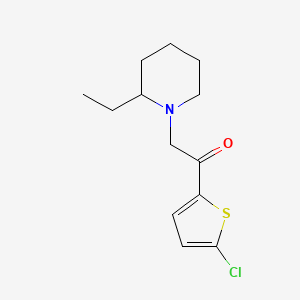
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that features a chlorinated thiophene ring and a piperidine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur sources and halogenation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reaction: The chlorinated thiophene and the piperidine moiety are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmacological agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In pharmacology, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the thiophene and piperidine moieties also contributes to its distinct properties.
Properties
Molecular Formula |
C13H18ClNOS |
|---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H18ClNOS/c1-2-10-5-3-4-8-15(10)9-11(16)12-6-7-13(14)17-12/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
YEXVPVSIPDASRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


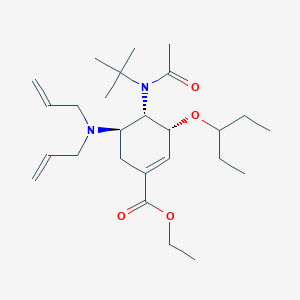
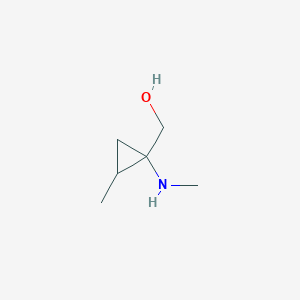

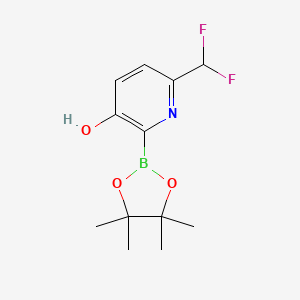


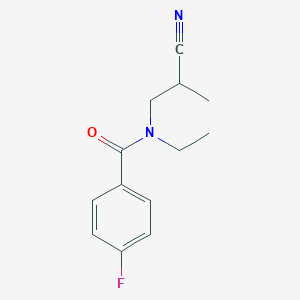
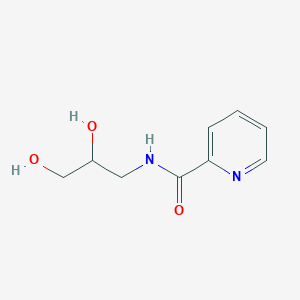

![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
